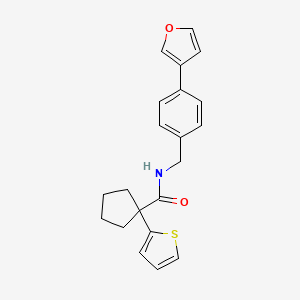

N-(4-(furan-3-yl)benzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(4-(Furan-3-yl)benzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentane backbone substituted with a thiophen-2-yl group and a benzyl moiety bearing a furan-3-yl ring. The compound’s structural uniqueness lies in its dual heterocyclic aromatic systems (thiophene and furan) and the conformational rigidity imparted by the cyclopentane ring. Thiophene and furan rings are known to enhance interactions with biological targets, such as enzymes or receptors, through π-π stacking, hydrogen bonding, or hydrophobic effects . The cyclopentane core may confer improved metabolic stability compared to smaller rings like cyclopropane, as seen in pesticide compounds such as cyprofuram .

Propriétés

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2S/c23-20(21(10-1-2-11-21)19-4-3-13-25-19)22-14-16-5-7-17(8-6-16)18-9-12-24-15-18/h3-9,12-13,15H,1-2,10-11,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGYNUCGNJZENY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a benzyl group and subsequent cyclopentanecarboxamide formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(furan-3-yl)benzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction could produce cyclopentanemethanol derivatives.

Applications De Recherche Scientifique

N-(4-(furan-3-yl)benzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mécanisme D'action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the cyclopentanecarboxamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Structural Differences :

- The cyclopentane ring may provide greater conformational flexibility than the cyclopropane or dihydrocyclopenta[b]thiophene systems in analogues .

Agrochemical Carboxamides

Pesticide carboxamides often incorporate cyclopropane or aromatic heterocycles:

- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) : A fungicide with a cyclopropane core and tetrahydrofuran ring, highlighting the role of small rings in agrochemical stability .

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A systemic fungicide where the benzamide scaffold is critical for activity .

Comparison :

- The target compound’s cyclopentane and furan-thiophene system may offer enhanced environmental persistence or broader-spectrum activity compared to cyclopropane-based agrochemicals.

Implications for the Target Compound :

- Similar coupling strategies (e.g., HATU or EDC-mediated reactions) likely apply, though yields may vary due to steric hindrance from the cyclopentane and benzyl groups .

Data Tables

Table 1: Structural and Functional Comparison of Selected Carboxamides

Activité Biologique

N-(4-(furan-3-yl)benzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide core substituted with furan and thiophene moieties. The structural formula can be represented as follows:

This structure contributes to its unique pharmacological properties.

Recent studies have indicated that compounds similar to N-(4-(furan-3-yl)benzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide may act through several mechanisms, including:

- Inhibition of Protein Kinases : Compounds in the same class have shown potent inhibitory effects on various protein kinases, which are crucial for cell signaling pathways involved in cancer and inflammatory diseases .

- Covalent Binding : The presence of electrophilic centers allows for covalent modification of target proteins, enhancing selectivity and potency .

Efficacy in Biological Assays

The biological activity of N-(4-(furan-3-yl)benzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been evaluated in various assays, demonstrating significant effects against multiple targets:

| Target | IC50 (nM) | Comments |

|---|---|---|

| BMX kinase | 2 | Highly potent inhibitor |

| BTK kinase | 1 | Similar potency as BMX, indicating potential off-target activity |

| HER family kinases | >100 | Moderate selectivity observed |

Case Study 1: Inhibition of BMX Kinase

In a recent study, N-(4-(furan-3-yl)benzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide was tested for its inhibitory effects on BMX kinase. The compound exhibited an IC50 value of 2 nM, indicating high potency. This inhibition was confirmed through mass spectrometry analysis, which demonstrated covalent modification of the kinase .

Case Study 2: Selectivity Profile

Another investigation assessed the selectivity of the compound against a panel of kinases. While it showed potent inhibition against BMX and BTK, it also revealed off-target effects on HER family kinases. This highlights the need for further optimization to enhance selectivity while maintaining efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.